molecular formula C28H22ClF3N6O3 B11933916 (R,R)-Ivosidenib CAS No. 2408269-66-7

(R,R)-Ivosidenib

Cat. No.: B11933916
CAS No.: 2408269-66-7
M. Wt: 583.0 g/mol
InChI Key: WIJZXSAJMHAVGX-RCZVLFRGSA-N
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Description

(R,R)-Ivosidenib is a chiral small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. It is primarily used in the treatment of acute myeloid leukemia (AML) and other cancers with IDH1 mutations. The compound is known for its ability to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Ivosidenib involves several steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. The process typically involves:

    Formation of the chiral intermediate: This step often uses chiral auxiliaries or chiral catalysts to introduce the desired stereochemistry.

    Coupling reactions: The chiral intermediate is then coupled with other reactants to form the final product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and correct stereochemistry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    High-throughput purification: Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Ivosidenib undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-Ivosidenib is used as a model compound to study chiral synthesis and the effects of stereochemistry on biological activity.

Biology

In biological research, the compound is used to study the role of IDH1 mutations in cancer and to develop new therapeutic strategies targeting these mutations.

Medicine

Medically, this compound is used in the treatment of acute myeloid leukemia and other cancers with IDH1 mutations. It has shown efficacy in reducing the levels of 2-HG and inducing remission in patients with these cancers.

Industry

In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting IDH1 mutations.

Mechanism of Action

(R,R)-Ivosidenib exerts its effects by inhibiting the mutant IDH1 enzyme, thereby reducing the production of the oncometabolite 2-HG. This reduction in 2-HG levels leads to the reactivation of normal cellular differentiation processes, which are often disrupted in cancer cells. The compound specifically targets the active site of the mutant IDH1 enzyme, preventing its catalytic activity and subsequent production of 2-HG.

Comparison with Similar Compounds

Similar Compounds

    Enasidenib: Another IDH inhibitor that targets IDH2 mutations.

    AG-120: A compound similar to (R,R)-Ivosidenib but with different stereochemistry.

    AG-881: A dual inhibitor targeting both IDH1 and IDH2 mutations.

Uniqueness

This compound is unique in its high specificity for IDH1 mutations and its ability to effectively reduce 2-HG levels. Its chiral nature also contributes to its selectivity and efficacy, distinguishing it from other IDH inhibitors.

Properties

CAS No.

2408269-66-7

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

583.0 g/mol

IUPAC Name

(2R)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m1/s1

InChI Key

WIJZXSAJMHAVGX-RCZVLFRGSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Origin of Product

United States

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